![molecular formula C26H25FN6O2S B2435232 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1223914-75-7](/img/no-structure.png)

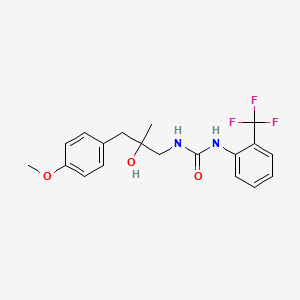

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

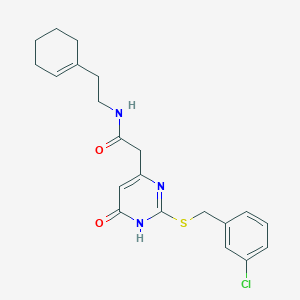

The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide” is a complex organic molecule . It is part of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class of compounds . These compounds have been studied for their potential as adenosine receptor antagonists .

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine compounds has been reported in the literature . A one-pot microwave-assisted method was developed for the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines from 5-aminopyrazolyl-4-carbonitriles, orthoesters, and hydrazides .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold is a key feature of this class of compounds .Aplicaciones Científicas De Investigación

Molecular Probes for A2A Adenosine Receptor

Compounds based on pyrazolo and triazolo scaffolds, such as SCH 442416 derivatives, exhibit high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These derivatives have been utilized in the development of molecular probes for studying A2AAR, highlighting their applications in neuropharmacology and the investigation of adenosine receptor functions. The conjugation of these compounds with fluorophore reporter groups and dendrimers further extends their utility in biological imaging and targeted therapy research (Kumar et al., 2011).

Antioxidant and Anticancer Agents

Triazolo-thiadiazoles, a class closely related to the query compound, have demonstrated significant in vitro antioxidant properties and cytotoxic effects on hepatocellular carcinoma cell lines, HepG2. These findings suggest the potential of such compounds in developing therapeutic agents targeting oxidative stress-related diseases and cancer (Sunil et al., 2010).

Antimicrobial and Anti-inflammatory Activity

A variety of pyrazoline, pyrazole, and triazine derivatives incorporating sulfonamide and thiazole moieties have been synthesized and tested for their antimicrobial activity against common bacterial strains. Some of these compounds have shown promising results, indicating their potential as novel antimicrobial agents. Additionally, certain derivatives have demonstrated significant anti-inflammatory activity, suggesting their application in the treatment of inflammation-related disorders (Abdelhamid et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound appear to be adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer and signal transduction.

Mode of Action

The compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold of the compound was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it targets. For example, some adenosine receptor antagonists bearing a reactive linker were developed, and different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-fluorobenzonitrile. The second intermediate is N-(4-fluorophenyl)-N-methylacetamide, which is synthesized from 4-fluoroaniline and N-methylacetamide. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-fluorobenzonitrile", "4-fluoroaniline", "N-methylacetamide", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-fluorobenzonitrile in the presence of a base such as potassium carbonate to form the corresponding pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(4-fluorophenyl)-N-methylacetamide: 4-fluoroaniline is reacted with N-methylacetamide in the presence of a base such as sodium hydride to form N-(4-fluorophenyl)-N-methylacetamide.", "Coupling of the two intermediates: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(4-fluorophenyl)-N-methylacetamide are coupled using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide." ] } | |

Número CAS |

1223914-75-7 |

Fórmula molecular |

C26H25FN6O2S |

Peso molecular |

504.58 |

Nombre IUPAC |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-fluorophenyl)-N-methylacetamide |

InChI |

InChI=1S/C26H25FN6O2S/c1-3-4-15-35-21-11-5-18(6-12-21)22-16-23-25-28-29-26(32(25)13-14-33(23)30-22)36-17-24(34)31(2)20-9-7-19(27)8-10-20/h5-14,16H,3-4,15,17H2,1-2H3 |

Clave InChI |

DZHKYWCRJKUPAL-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N(C)C5=CC=C(C=C5)F)C3=C2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2435156.png)

![2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B2435157.png)

![5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide](/img/structure/B2435165.png)

![[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2435168.png)

![1-methyl-6-phenethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2435170.png)

![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2435171.png)